1-(4-chlorophenyl)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLOROPHENYL)-N-(2-METHOXY-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)CYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. The compound’s structure includes a cyclopentane ring, a carboxamide group, and a fused oxazolo[4,5-b]pyridine moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLOROPHENYL)-N-(2-METHOXY-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)CYCLOPENTANE-1-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-chlorophenyl cyclopentanone and 2-methoxy-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline. These intermediates are then subjected to amide coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-CHLOROPHENYL)-N-(2-METHOXY-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)CYCLOPENTANE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-CHLOROPHENYL)-N-(2-METHOXY-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)CYCLOPENTANE-1-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-N-(2-METHOXY-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)CYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-N-(2-methoxyphenyl)cyclopentane-1-carboxamide
- 1-(4-Chlorophenyl)-N-(2-hydroxy-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)cyclopentane-1-carboxamide
Uniqueness: 1-(4-CHLOROPHENYL)-N-(2-METHOXY-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)CYCLOPENTANE-1-CARBOXAMIDE stands out due to the presence of the oxazolo[4,5-b]pyridine moiety, which imparts unique electronic and steric properties. This structural feature enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H22ClN3O3 |
---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C25H22ClN3O3/c1-31-20-11-6-16(23-29-22-21(32-23)5-4-14-27-22)15-19(20)28-24(30)25(12-2-3-13-25)17-7-9-18(26)10-8-17/h4-11,14-15H,2-3,12-13H2,1H3,(H,28,30) |
InChI Key |
LZJKHOUHSRSZNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4(CCCC4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.